3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
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Overview
Description
3-Phenyl-1,4,8-triazaspiro[45]dec-3-ene-2-thione is a heterocyclic compound characterized by a spirocyclic structure containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a phenyl-substituted hydrazine derivative with a thiocarbonyl compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.
Reduction: Lithium aluminum hydride; reaction temperature-10-0°C.
Substitution: Alkyl halides, acyl chlorides; reaction temperature25-50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The pathways involved can include inhibition of signal transduction or disruption of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
- 8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives .
Uniqueness
3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is unique due to its specific spirocyclic structure and the presence of both nitrogen and sulfur atoms, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c17-12-11(10-4-2-1-3-5-10)15-13(16-12)6-8-14-9-7-13/h1-5,14H,6-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCCKCAITKYRJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=S)C(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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